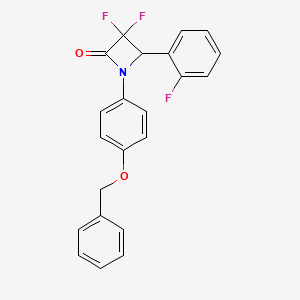

3,3-二氟-4-(2-氟苯基)-1-(4-苯甲氧基苯基)氮杂环丁-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one" is a member of the azetidin-2-one family, which includes various derivatives with potential biological activities. Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides and are of significant interest due to their medicinal properties, including antitumor, antiviral, and antibiotic-enhancing activities .

Synthesis Analysis

The synthesis of azetidin-2-ones can be achieved through various methods. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones involves structure-activity relationship studies, leading to potent antiproliferative compounds . Another approach includes the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into new building blocks for constructing CF3-containing compounds . Additionally, the synthesis of 3,3-difluoroazetidinones can be performed by condensing difluoro(trimethylsilyl)acetamides with carbonyl compounds .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have indicated the importance of the torsional angle between the phenyl rings in 3-phenoxy-1,4-diarylazetidin-2-ones for potent antiproliferative activity . The stereochemistry of azetidin-2-one derivatives can also be established based on NMR coupling constants .

Chemical Reactions Analysis

Azetidin-2-ones can undergo various chemical reactions to form different derivatives. For example, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones can be used as substrates for the synthesis of novel 1,4-dioxan-2-ones via intramolecular cyclization . N-substituted azetidin-2-ones can be synthesized by the Kinugasa reaction and evaluated for antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and biological activity. The introduction of fluorine into the azetidin-2-one scaffold, as seen in the synthesis of fluorinated analogs for imaging central nicotinic acetylcholine receptors, can enhance the affinity for specific receptor subtypes . The stereochemistry of azetidin-2-ones can also influence their inhibitory activity against enzymes such as human leukocyte elastase .

科学研究应用

胆固醇吸收抑制剂的发现和设计

研究人员已发现并设计出有效的胆固醇吸收抑制剂,例如 SCH 58235,一种在结构上与 3,3-二氟-4-(2-氟苯基)-1-(4-苯甲氧基苯基)氮杂环丁-2-酮 相关的分子。这些化合物在降低动物模型中的肝胆固醇酯方面显示出显着的疗效,证明了它们作为抗高胆固醇血症治疗剂的潜力 (Rosenblum 等人,1998 年)。

抗菌剂

已合成一种具有 N1-(5-氨基-2,4-二氟苯基)基团扭曲取向的新型抗菌剂,对革兰氏阳性菌和革兰氏阴性菌均表现出有效的活性。与现有抗生素(如针对耐药菌株的特罗伐沙星)相比,这种分子的效力明显更高 (Kuramoto 等人,2003 年)。

尼古丁乙酰胆碱受体成像

已探索了 2-氟-3-[2(S)-2-氮杂环丁基甲氧基]吡啶(一种用于尼古丁受体的新的正电子发射断层扫描 (PET) 配体)的合成和体内结合特性。这项研究为神经系统疾病的诊断工具的开发提供了一条途径 (Doll 等人,1999 年)。

抑制人白细胞弹性蛋白酶

已合成功能化的 N-芳基-3,3-二卤代氮杂环丁-2-酮,并显示出作为人白细胞弹性蛋白酶 (HLE) 的不可逆抑制剂的作用,HLE 是参与炎症过程的关键酶。这项研究有助于抗炎剂的开发 (Doucet 等人,1997 年)。

β-内酰胺类抗菌剂的开发

关于氮杂环丁-2-酮的研究促进了抗有丝分裂化合物和抗生素的开发,突出了这种分子框架在药物发现中的多功能性 (Twamley 等人,2020 年)。

合成和生化评估

关于 3-苯氧基-1,4-二芳基氮杂环丁-2-酮的研究导致了针对微管蛋白的有效抗增殖化合物的发现,证明了该化合物在癌症研究中的实用性 (Greene 等人,2016 年)。

属性

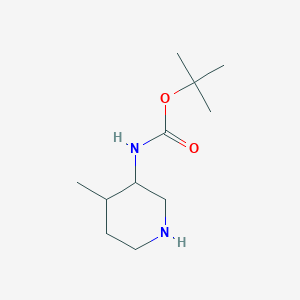

IUPAC Name |

3,3-difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO2/c23-19-9-5-4-8-18(19)20-22(24,25)21(27)26(20)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFXVXXJFWYBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)

![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)